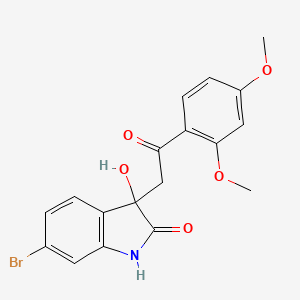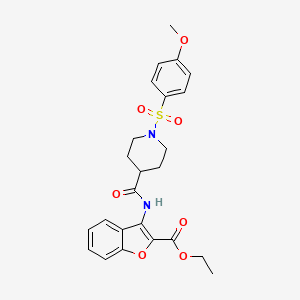![molecular formula C23H22FN7O3 B2452988 (3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-17-5](/img/structure/B2452988.png)
(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a 3,4-dimethoxyphenyl group, a 3-fluorophenyl group, a 1,2,3-triazolo[4,5-d]pyrimidin-7-yl group, and a piperazin-1-yl group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups, the electron-withdrawing fluorine atom, and the various nitrogen atoms in the triazolo and piperazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups would likely make it somewhat soluble in polar solvents .科学的研究の応用
Development and Preclinical Profiling in Pharmacology
One significant application of compounds structurally similar to the requested chemical is in the field of pharmacology. For instance, Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, which included compounds structurally akin to the one . These compounds were advanced into phase I clinical trials to assess their safety and tolerability for treating mood disorders, highlighting the potential therapeutic applications of such compounds in pharmacological research (Chrovian et al., 2018).
Anticancer Mechanisms
Another critical area of application is in cancer research. For example, Lee et al. (2013) studied a compound (RX-5902) that shares structural similarities, demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. This compound was shown to interact with p68 RNA helicase, playing a vital role in cell proliferation and cancer progression (Lee et al., 2013).
Fungicidal Activities
Compounds with structures similar to the one have also shown promise in fungicidal applications. Mao Ming-zhen et al. (2013) synthesized a series of novel triazoles with moderate fungicidal activities against various pathogens, indicating the potential use of such compounds in agricultural or pharmaceutical fungicides (Mao Ming-zhen et al., 2013).
Tubulin Polymerization Inhibition and Antitumoral Activity
The inhibition of tubulin polymerization and its implications in cancer treatment is another area of application. Manasa et al. (2020) designed derivatives that inhibited tubulin polymerization and induced apoptosis in cancer cells, underscoring the potential of such compounds in developing new anticancer therapies (Manasa et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-7-6-15(12-19(18)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)13-17/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMWJBXMMSSSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)
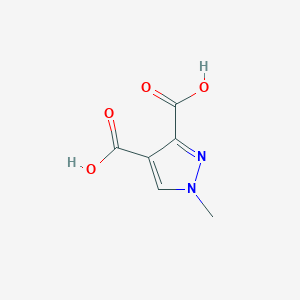
![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

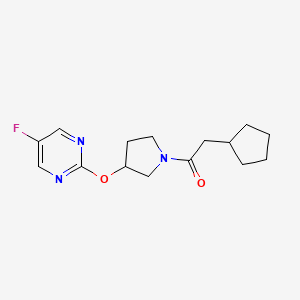


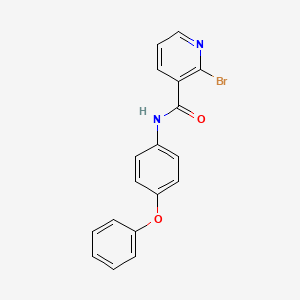
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)
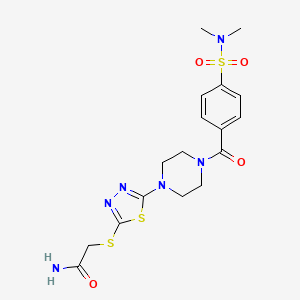
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)
